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molecular formula CH2ClNO B1583757 Carbamoyl chloride CAS No. 463-72-9

Carbamoyl chloride

Cat. No. B1583757
M. Wt: 79.48 g/mol
InChI Key: CKDWPUIZGOQOOM-UHFFFAOYSA-N
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Patent
US06171772B2

Procedure details

A tetrahydrofuran (75 mL) solution of phenoxycarbonylbenzotriazole (19.1 g) was dropped into an ethyl acetate solution (100 mL) of bis(trichloromethyl) carbonate (9.5 g) at 10° C. The resultant solution was stirred at 40° C. for 3 hrs. After the solvent was distilled away at reduced pressure, 200 mL of hexane were added to the concentrated residue, and the material was stirred for 1 hr. The crystals were filtered out and dried to obtain carbamoyl chloride of phenoxycarbonylbenzotriazole (to be abbreviated as PBT-COCl hereinafter) (22.4 g).
Quantity
75 mL
Type
reactant
Reaction Step One
Name
phenoxycarbonylbenzotriazole
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.[O:6]([C:13]([C:15]1[C:23]2[N:22]=[N:21][NH:20][C:19]=2[CH:18]=[CH:17][CH:16]=1)=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)(OC(Cl)(Cl)Cl)[O:25][C:26]([Cl:29])(Cl)Cl>C(OCC)(=O)C>[C:26]([Cl:29])(=[O:25])[NH2:20].[O:6]([C:13]([C:15]1[C:23]2[N:22]=[N:21][NH:20][C:19]=2[CH:18]=[CH:17][CH:16]=1)=[O:14])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1
Name
phenoxycarbonylbenzotriazole
Quantity
19.1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(=O)C1=CC=CC=2NN=NC21
Name
Quantity
9.5 g
Type
reactant
Smiles
C(OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the material was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled away at reduced pressure, 200 mL of hexane
ADDITION
Type
ADDITION
Details
were added to the concentrated residue
FILTRATION
Type
FILTRATION
Details
The crystals were filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=O)Cl
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(=O)C1=CC=CC=2NN=NC21
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: CALCULATEDPERCENTYIELD 292.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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